molecular formula C24H20N2O4 B2601709 (Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951987-76-1

(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2601709
CAS No.: 951987-76-1
M. Wt: 400.434
InChI Key: ODVHAYZLOJDKNR-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused tricyclic framework. Its structure features a benzofuro[7,6-e][1,3]oxazin-3-one core substituted at the 8-position with a 3-methoxybenzyl group and at the 2-position with a pyridin-4-ylmethylene moiety.

Properties

IUPAC Name

(2Z)-8-[(3-methoxyphenyl)methyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)13-26-14-20-21(29-15-26)6-5-19-23(27)22(30-24(19)20)12-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVHAYZLOJDKNR-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This compound belongs to the class of benzofuroxazine derivatives and exhibits a variety of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O4, with a molecular weight of 400.434 g/mol. The structure includes a benzofuran core fused with an oxazine ring, which contributes to its pharmacological properties. The presence of methoxy and pyridine groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuroxazine may inhibit cancer cell proliferation. For example, modifications in the side chains have been shown to enhance cytotoxicity against specific cancer cell lines such as A549 and H1975 cells .
  • Kinase Inhibition : Certain structural analogs have demonstrated significant inhibitory activity against kinases associated with cancer progression. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against EGFR mutations, indicating their potential as targeted therapies .
  • Neuroprotective Effects : Some studies on benzofuran derivatives suggest neuroprotective properties, potentially through modulation of neurochemical pathways .

Anticancer Studies

A comparative study on the cytotoxic effects of various benzofuroxazine derivatives revealed that modifications in functional groups significantly influenced their activity. For instance, compounds containing N-methylpyrazole analogs exhibited superior cytotoxicity compared to those with thienopiperidine structures. The introduction of specific substituents led to enhanced selectivity and potency against cancer cell lines .

CompoundCell LineIC50 (μM)Notes
B1H19750.013High selectivity for EGFR L858R/T790M
B7A5490.0059Comparable to control drugs

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes involved in cell signaling pathways. The inhibition of kinases such as EGFR has been highlighted as a key therapeutic target in oncology .

Case Studies

  • Case Study on EGFR Inhibition : A study evaluated the efficacy of various benzofuroxazine derivatives in inhibiting EGFR mutations associated with non-small cell lung cancer (NSCLC). Results indicated that compounds similar to this compound showed promising results in reducing tumor growth in vitro and in vivo models.
  • Neuroprotective Study : Another study focused on the neuroprotective effects of benzofuran derivatives on neuronal cells subjected to oxidative stress. The results suggested that these compounds could mitigate cell death and promote neuronal survival through antioxidant mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is best understood through comparison with three closely related derivatives (Table 1). Key differences in substituents, stereochemistry, and molecular topology influence their physicochemical properties and biological profiles.

Table 1: Structural and Functional Comparison of Benzofuro-Oxazinone Derivatives

Compound Name Molecular Formula Substituent at 8-Position Substituent at 2-Position Co-Crystal/Solvate Key Properties/Findings
Target Compound C₂₅H₂₁N₂O₄ 3-Methoxybenzyl Pyridin-4-ylmethylene None Hypothesized CNS activity due to pyridinyl and benzyl motifs
(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-... () C₂₆H₂₂FN₂O₃·C₄H₈O₂ 4-Fluorophenethyl Pyridin-4-ylmethylene 1,4-Dioxane (1:1) Enhanced crystallinity and solubility due to dioxane co-crystal
(Z)-2-(3-Methoxybenzylidene)-8-(Pyridin-3-ylmethyl)-... () C₂₅H₂₁N₂O₄ Pyridin-3-ylmethyl 3-Methoxybenzylidene None Reduced steric hindrance at 8-position; potential for improved metabolic stability

Key Observations:

The pyridin-4-ylmethylene substituent (target compound) may engage in stronger π-π stacking interactions than the pyridin-3-ylmethyl group (), altering target selectivity .

Co-Crystallization: The 1,4-dioxane adduct in improves solubility and crystallinity, suggesting formulation advantages over the non-solvated target compound .

Stereochemical Considerations :

  • The (Z)-configuration in all compounds ensures proper spatial alignment of the exocyclic double bond, which is critical for maintaining planar conformations required for target binding.

Hypothetical SAR Trends: Pyridine Position: 4-Pyridinyl derivatives (target compound, ) may exhibit stronger CNS activity due to similarities to nicotinic acetylcholine receptor ligands, whereas 3-pyridinyl analogs () could favor peripheral targets . Benzyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.